![molecular formula C22H26N6O3 B2691593 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1040678-65-6](/img/structure/B2691593.png)
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . It also contains a tetrazole ring, which is a class of synthetic organic heterocyclic compound, consisting of a 5-member ring of four nitrogen atoms and one carbon atom .
Scientific Research Applications
Efficient Synthesis and Potential Agonist Activity
An efficient synthesis of a compound structurally related to the query, focusing on a potent PPARpan agonist, highlights the compound's synthesis via a seven-step process. This synthesis pathway includes regioselective carbon-sulfur bond formation and introduces an isobutyric acid fragment, demonstrating the compound's potential as a therapeutic agent through its agonistic activity on peroxisome proliferator-activated receptors (PPARs) (Guo et al., 2006).
Antimicrobial Activity
Research on novel 1,2,4-triazole derivatives, including synthesis and evaluation of their antimicrobial activities, suggests that compounds with similar structural frameworks exhibit significant antimicrobial properties. The study involves creating compounds from various ester ethoxycarbonylhydrazones and evaluating their efficacy against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Key Intermediates for Antifungal Agents
Another study details the synthesis of a key intermediate of posaconazole, a potent antifungal agent. This research provides insights into optimizing reaction conditions to achieve a high yield, showcasing the compound's relevance in synthesizing medically significant molecules (Wang Xu-heng, 2013).
Crystal Structure and DFT Calculations
Research on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives focuses on their crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations. This study reveals insights into the reactive sites of molecules, indicating their potential in designing drugs with specific molecular interactions (Kumara et al., 2017).
Antidepressant-like Effects
A study on phenylpiperazine derivatives, including LQFM005 and its metabolite, explores their anxiolytic and antidepressant-like effects in mice. This research suggests that these compounds might activate 5-HT1A receptors, highlighting their potential in treating anxiety and depression (Moreira et al., 2021).
Mechanism of Action
Target of Action
The primary targets of the compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which is beneficial in conditions where there is a deficiency of acetylcholine, such as Alzheimer’s disease .
Biochemical Pathways
The action of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one affects the cholinergic transmission pathway . By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This has downstream effects on cognitive functions, which are impaired when acetylcholine levels are low .
Pharmacokinetics
The compound’s interaction with its targets and its effect on acetylcholine levels suggest that it is able to reach its site of action effectively .
Result of Action
The molecular and cellular effects of the action of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one include an increase in acetylcholine levels due to the inhibition of AChE and BChE . This results in improved cognitive functions, which are beneficial in conditions like Alzheimer’s disease where cognitive impairment is a major symptom .
Future Directions
properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-17(31-20-6-4-3-5-7-20)22(29)27-14-12-26(13-15-27)16-21-23-24-25-28(21)18-8-10-19(30-2)11-9-18/h3-11,17H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQPHALONGUUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one |
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